molecular formula C27H31NO3 B12369746 Icmt-IN-50

Icmt-IN-50

Cat. No.: B12369746
M. Wt: 417.5 g/mol
InChI Key: MJJNBXSXEWTNJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-50 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the formation of the tetrahydropyranyl ring and subsequent methylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: Icmt-IN-50 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Mechanism of Action

Icmt-IN-50 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase (ICMT). ICMT is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in Ras proteins. By inhibiting ICMT, this compound prevents the proper localization and activation of Ras proteins, thereby disrupting Ras-mediated signaling pathways that are essential for cell proliferation and survival . This inhibition leads to the suppression of cancer cell growth and proliferation .

Properties

Molecular Formula

C27H31NO3

Molecular Weight

417.5 g/mol

IUPAC Name

2-[N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]anilino]-1-(furan-2-yl)ethanone

InChI

InChI=1S/C27H31NO3/c1-26(2)21-27(16-19-31-26,22-10-5-3-6-11-22)15-17-28(23-12-7-4-8-13-23)20-24(29)25-14-9-18-30-25/h3-14,18H,15-17,19-21H2,1-2H3

InChI Key

MJJNBXSXEWTNJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCN(CC(=O)C2=CC=CO2)C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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